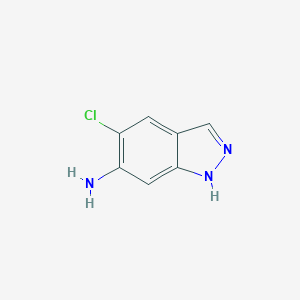

5-Chloro-1H-indazol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-indazol-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBSUVQXJCAJWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-1H-indazol-6-amine is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. As a member of the indazole family, a privileged scaffold in pharmaceutical development, this compound holds potential for the development of novel therapeutics, particularly in oncology. This technical guide provides a comprehensive overview of the core physicochemical properties, a putative synthesis protocol, and an exploration of the potential biological activities and associated signaling pathways of this compound. The information is presented to support further research and development efforts in this promising area.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this compound is not extensively available in the public domain, a compilation of known and predicted data is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClN₃ | PubChem[1] |

| Molecular Weight | 167.6 g/mol | PubChem[2] |

| CAS Number | 100960-35-8 | ChemBK[3] |

| Predicted XlogP | 1.5 | PubChemLite[4] |

| Melting Point | No experimental data available. The related isomer, 1H-Indazol-5-amine, has a melting point of 172 - 178 °C.[5] | - |

| Boiling Point | No experimental data available. | - |

| Solubility | No experimental data available. The parent compound, 5-chloro-1H-indazole, is sparingly soluble in water.[6] | - |

| pKa | No experimental data available. The predicted pKa for the related 5-chloro-1H-indazole is 12.81±0.40.[6] | - |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in peer-reviewed literature. However, based on established synthetic methodologies for related indazole derivatives, a plausible synthetic route can be proposed. A potential pathway involves the reduction of a nitro-precursor, a common strategy for the introduction of an amino group onto an aromatic ring.

Proposed Synthesis Workflow:

The synthesis of this compound could likely be achieved from a suitable nitro-substituted indazole precursor. A potential starting material would be 5-chloro-6-nitro-1H-indazole. The key transformation would be the reduction of the nitro group to an amine.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Reduction of a Nitro-Indazole Precursor (General Method)

This protocol is a general representation for the reduction of a nitroaromatic compound and would need to be optimized for the specific synthesis of this compound.

Materials:

-

5-Chloro-6-nitro-1H-indazole (starting material)

-

Tin(II) chloride dihydrate (SnCl₂) or Palladium on carbon (Pd/C)

-

Concentrated Hydrochloric Acid (HCl) (if using SnCl₂)

-

Ethanol or Methanol (solvent)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure using Tin(II) Chloride:

-

To a solution of 5-chloro-6-nitro-1H-indazole in ethanol, add an excess of tin(II) chloride dihydrate.

-

Add concentrated hydrochloric acid dropwise to the stirred mixture.

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is basic.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound by column chromatography or recrystallization.

Procedure using Catalytic Hydrogenation:

-

Dissolve 5-chloro-6-nitro-1H-indazole in methanol or ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used for the reaction.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound as described above.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of 6-substituted aminoindazoles has demonstrated significant potential as anticancer agents.[6][7][8] These compounds are being investigated as inhibitors of various protein kinases, which are key regulators of cellular processes often dysregulated in cancer.

Potential Signaling Pathway Involvement:

Based on the activity of related compounds, this compound could potentially modulate signaling pathways involved in cell proliferation, survival, and immune response.

References

- 1. chemscene.com [chemscene.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H-Indazol-6-amine, 5-chloro- [chembk.com]

- 4. PubChemLite - this compound (C7H6ClN3) [pubchemlite.lcsb.uni.lu]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [guidechem.com]

- 7. Page loading... [wap.guidechem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

Spectroscopic Analysis of 5-Chloro-1H-indazol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a framework for the spectroscopic analysis of 5-Chloro-1H-indazol-6-amine, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public spectroscopic data for this specific compound, this document presents a comprehensive overview of the expected spectroscopic characteristics based on closely related analogs and general principles of spectroscopic interpretation. Detailed experimental protocols for acquiring high-quality spectroscopic data are provided, along with a logical workflow for its analysis. This guide is intended to serve as a valuable resource for researchers working with this and similar heterocyclic compounds.

Introduction

This compound is a substituted indazole derivative. The indazole scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals. The specific substitution pattern of a chloro group at the 5-position and an amine group at the 6-position is anticipated to modulate the molecule's physicochemical and pharmacological properties. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity, purity, and structure of the compound of interest.

This guide will cover the theoretical basis and practical considerations for the analysis of this compound using Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 | Singlet | 1H | H-3 |

| ~7.5 | Singlet | 1H | H-4 |

| ~7.2 | Singlet | 1H | H-7 |

| ~4.0 | Broad Singlet | 2H | -NH₂ |

| ~12.0-13.0 | Broad Singlet | 1H | N-H (indazole) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~140 | C-7a |

| ~135 | C-3 |

| ~130 | C-6 |

| ~125 | C-3a |

| ~120 | C-5 |

| ~115 | C-4 |

| ~110 | C-7 |

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 167.0250 | [M]⁺ (Monoisotopic Mass for C₇H₆ClN₃) |

| 169.0221 | [M+2]⁺ (Due to ³⁷Cl isotope) |

Table 4: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 | N-H stretch (amine and indazole) |

| 3100-3000 | C-H stretch (aromatic) |

| 1620-1580 | C=C stretch (aromatic) |

| 1500-1400 | N-H bend (amine) |

| 850-750 | C-Cl stretch |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of protons and carbons in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 0-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 0-200 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺) and the isotopic pattern characteristic of a chlorine-containing compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound is a critical step in its synthesis and application in research and development. While experimental data is currently scarce in public databases, this guide provides a robust framework for its acquisition and interpretation based on established spectroscopic principles and data from analogous structures. By following the detailed protocols and logical workflow presented, researchers can confidently characterize this and other novel heterocyclic compounds, ensuring the integrity and quality of their scientific endeavors.

A Technical Guide to the Synthesis and Characterization of Novel Indazole Amines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of novel indazole amines. Indazole-containing compounds are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Derivatives of indazole are found in numerous natural and synthetic compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[1][3] Several FDA-approved small-molecule anticancer drugs, such as pazopanib, feature the indazole scaffold. This guide offers detailed experimental protocols, data presentation in structured tables, and visualizations of key biological pathways and experimental workflows to aid researchers in the development of new indazole-based therapeutics.

I. Synthesis of Novel Indazole Amines

The synthesis of indazole amines can be achieved through various strategic approaches. Common methods involve the construction of the indazole core followed by the introduction or modification of the amine functionality. Key synthetic routes include the cyclization of appropriately substituted benzonitriles and palladium-catalyzed cross-coupling reactions to introduce substituents.

A. Synthesis of 3-Aminoindazoles from 2-Halobenzonitriles

A prevalent method for the synthesis of 3-aminoindazoles involves the reaction of a 2-halobenzonitrile with hydrazine. A copper-catalyzed cascade coupling/condensation process provides an efficient route to a variety of substituted 3-aminoindazoles.[4] Alternatively, a two-step process involving a palladium-catalyzed arylation of benzophenone hydrazone with a 2-bromobenzonitrile, followed by an acidic deprotection and cyclization, offers a general and efficient pathway.[5]

B. Suzuki-Miyaura Cross-Coupling for C-5 Arylation

The functionalization of the indazole core at the C-5 position can be readily achieved via the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, which is crucial for exploring the structure-activity relationship (SAR) of novel indazole amines.[2][3][6][7]

II. Experimental Protocols

A. General Protocol for the Synthesis of 5-Bromo-1H-indazol-3-amine

This protocol is adapted from a procedure for the synthesis of 3-aminoindazoles.[8]

Materials:

-

5-bromo-2-fluorobenzonitrile

-

Hydrazine hydrate (80%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in ethanol, add hydrazine hydrate (80%, 3.0 eq).

-

Heat the reaction mixture to reflux for 20 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 5-bromo-1H-indazol-3-amine.

B. General Protocol for Suzuki-Miyaura Cross-Coupling of 5-Bromo-1H-indazol-3-amine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling to introduce an aryl group at the C-5 position.[3][6][8]

Materials:

-

5-bromo-1H-indazol-3-amine

-

Arylboronic acid (e.g., phenylboronic acid)

-

PdCl₂(dppf)₂ (Palladium catalyst)

-

Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (Base)

-

1,4-Dioxane and Water (Solvent mixture)

-

Nitrogen atmosphere

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

In a round-bottom flask, combine 5-bromo-1H-indazol-3-amine (1.0 eq), the desired arylboronic acid (1.2 eq), PdCl₂(dppf)₂ (0.05 eq), and Cs₂CO₃ (2.0 eq).

-

Add a 1:1 mixture of 1,4-dioxane and water.

-

Purge the flask with nitrogen and heat the reaction mixture at 90 °C for 6 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the 5-aryl-1H-indazol-3-amine.

III. Characterization of Novel Indazole Amines

The structural elucidation and purity assessment of newly synthesized indazole amines are performed using a combination of spectroscopic techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural characterization of indazole derivatives.[9][10][11]

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. Key signals for indazole amines include the aromatic protons on the indazole core (typically in the range of δ 6-8 ppm) and the active hydrogens of the amine and the indazole N-H (which can appear at δ 10–13 ppm).[8]

-

¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the indazole ring are characteristic and aid in confirming the structure.[10][11]

B. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, which confirms their elemental composition.[8]

C. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the N-H and C-N stretching vibrations of the amine and the aromatic C-H bonds.

IV. Data Presentation

The quantitative data for a series of hypothetical novel indazole amines are summarized in the tables below for easy comparison.

Table 1: Synthesis Yields and Physicochemical Properties

| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| IA-1 | C₁₃H₁₁N₃ | 209.25 | 85 | 155-157 |

| IA-2 | C₁₃H₁₀FN₃ | 227.24 | 78 | 162-164 |

| IA-3 | C₁₃H₁₀ClN₃ | 243.69 | 82 | 170-172 |

| IA-4 | C₁₄H₁₃N₃O | 239.27 | 75 | 148-150 |

Table 2: Spectroscopic Data

| Compound ID | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | HRMS (m/z) [M+H]⁺ |

| IA-1 | 12.5 (s, 1H), 8.0-7.0 (m, 9H), 5.5 (s, 2H) | 142.1, 140.5, 135.2, 129.0, 128.8, 127.5, 125.4, 122.1, 120.3, 110.8 | 210.1026 |

| IA-2 | 12.6 (s, 1H), 8.1-7.1 (m, 8H), 5.6 (s, 2H) | 162.5 (d, J=245 Hz), 142.3, 136.0, 130.1 (d, J=8 Hz), 128.9, 122.3, 120.4, 115.8 (d, J=21 Hz), 110.9 | 228.0932 |

| IA-3 | 12.7 (s, 1H), 8.0-7.2 (m, 8H), 5.6 (s, 2H) | 142.4, 138.5, 133.0, 129.5, 129.2, 128.7, 122.4, 120.5, 111.0 | 244.0636 |

| IA-4 | 12.4 (s, 1H), 8.0-6.9 (m, 8H), 5.5 (s, 2H), 3.8 (s, 3H) | 159.8, 142.2, 132.7, 129.8, 128.8, 122.2, 120.3, 114.5, 110.8, 55.3 | 240.1131 |

V. Biological Activity and Signaling Pathways

Indazole amines have been shown to modulate various biological pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design.

A. Inhibition of the p53-MDM2 Pathway

Some indazole derivatives have been found to act as inhibitors of the p53-MDM2 interaction. The p53 protein is a critical tumor suppressor that is often inactivated in cancer cells by the oncoprotein MDM2. By disrupting the p53-MDM2 complex, these compounds can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.[12][13][14]

Caption: p53-MDM2 signaling pathway and the inhibitory action of novel indazole amines.

B. Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in tumor immune escape by catalyzing the degradation of the essential amino acid tryptophan.[15][16] This creates an immunosuppressive tumor microenvironment. Novel indazole amines can be designed as IDO1 inhibitors to block this pathway and enhance the anti-tumor immune response.

Caption: Experimental workflow for the development of novel indazole amine-based IDO1 inhibitors.

References

- 1. Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assembly of substituted 3-aminoindazoles from 2-bromobenzonitrile via a CuBr-catalyzed coupling/condensation cascade process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Nanodelivery Optimization of IDO1 Inhibitors in Tumor Immunotherapy: Challenges and Strategies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Historical Synthesis of Substituted Indazoles

For Researchers, Scientists, and Drug Development Professionals

The indazole nucleus, a bicyclic heteroaromatic system, is a cornerstone of modern medicinal chemistry. Its unique structural features have made it a "privileged scaffold" in the development of therapeutic agents for a wide range of diseases. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for substituted indazoles, offering detailed experimental protocols for key reactions and summarizing crucial quantitative data to aid in contemporary drug discovery efforts.

The Dawn of Indazole Chemistry: Foundational Syntheses

The journey into the rich chemistry of indazoles began in the late 19th century, with pioneering chemists laying the groundwork for what would become a pivotal scaffold in pharmaceutical development.

The First Indazole Derivative: Fischer's Synthesis of Indazolone (c. 1883)

The first synthesis of a molecule containing the indazole core is credited to the eminent chemist Emil Fischer. While not yielding the parent indazole, his work on the intramolecular cyclization of o-hydrazinobenzoic acid provided the first glimpse into this heterocyclic system.[1]

Experimental Protocol: Fischer's Synthesis of 3-Indazolone [1]

-

Starting Material: o-Hydrazinobenzoic acid

-

Procedure: o-Hydrazinobenzoic acid is heated, leading to intramolecular condensation and the loss of a water molecule to form 3-indazolone.

-

Reaction Conditions: The reaction is carried out by heating the starting material. Specific temperatures and reaction times were not meticulously documented in the initial reports but are understood to be elevated.[1]

Direct Access to the Parent Core: The Jacobson Indazole Synthesis (1893)

A significant leap forward came with Jacobson's method, which provided a direct route to the parent 1H-indazole. This synthesis starts from the readily available o-toluidine.[1]

Experimental Protocol: Jacobson Indazole Synthesis [1]

-

Starting Material: o-Toluidine

-

Procedure:

-

Diazotization of o-toluidine with nitrous acid (generated in situ from sodium nitrite and a mineral acid) to form the corresponding diazonium salt.

-

Intramolecular cyclization of the diazonium salt, where the methyl group provides the carbon atom to close the pyrazole ring.

-

-

Reaction Conditions: The diazotization is typically carried out at low temperatures (0-5 °C), followed by warming to effect cyclization.

The von Auwers Indazole Synthesis

Another important early contribution was from Karl von Auwers, who developed a method for synthesizing 3-substituted indazoles.[1]

Experimental Protocol: von Auwers Indazole Synthesis [1]

-

Starting Materials: o-Nitrobenzylidene chloride and a primary amine or hydrazine.

-

Procedure: The synthesis involves the condensation of o-nitrobenzylidene chloride with an amine or hydrazine, followed by a reductive cyclization. The nitro group is reduced to an amino group, which then attacks the imine carbon to form the indazole ring.[1]

-

Reaction Conditions: The specific conditions, particularly the reducing agent used, can vary. Early methods often employed harsh reducing agents.[1]

Modern Synthetic Strategies for Substituted Indazoles

Building upon these classical foundations, modern organic synthesis has introduced a plethora of efficient and versatile methods for the preparation of substituted indazoles. These methods often utilize transition-metal catalysis and novel cycloaddition strategies.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the synthesis of functionalized indazoles. For instance, Dubost and colleagues reported a palladium-catalyzed cross-coupling reaction between 2-bromobenzaldehyde and benzophenone hydrazone, followed by cyclization to yield 1H-indazole.[2]

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition of benzynes with diazo compounds has emerged as a valuable route to 3,3-disubstituted 3H-indazoles, which can then rearrange to N-substituted-1H-indazoles.[2][3] This methodology provides access to a wide range of substituted indazoles under mild conditions.[3]

Metal-Free Synthesis

Recent efforts have focused on developing more environmentally friendly, metal-free synthetic routes. For example, Zhang and coworkers developed a method for the synthesis of 1H-indazoles from arylhydrazones using [bis(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for C-N bond formation.[2][4] This approach offers a broad substrate scope and proceeds under mild conditions.[2][4]

Quantitative Data on Substituted Indazoles

The biological activity of substituted indazoles is highly dependent on their substitution pattern. The following tables summarize key quantitative data for selected indazole derivatives.

| Compound/Derivative | Biological Activity | Quantitative Data | Reference |

| Benzydamine | Anti-inflammatory | - | [1] |

| Granisetron | 5-HT3 antagonist | - | [5] |

| Compound 66 | Antibacterial (E. coli) | Zone of inhibition: 46 mm | [2] |

| Compound 66 | Antibacterial (B. subtilis) | Zone of inhibition: 22 mm | [2] |

| Compound 68 | Anti-candida (C. albicans) | MIC: 75 µM | [2] |

| Compound 68 | Anti-candida (C. glabrata) | MIC: 100 µM | [2] |

| Compound 69 | Antifungal (mycelium growth inhibition) | 76.3% inhibition | [2] |

| ICI 204,219 | Peptidoleukotriene antagonist | pKB = 9.67, Ki = 0.3 nM, po ED50 = 0.3 mg/kg |

Signaling Pathways and Experimental Workflows

The therapeutic effects of many substituted indazoles are derived from their ability to modulate specific signaling pathways. The following diagrams, rendered in Graphviz DOT language, illustrate key experimental workflows and a representative signaling pathway targeted by indazole-based drugs.

Experimental Workflow: General Synthesis of 1H-Indazoles

Caption: General workflow for the synthesis of substituted indazoles.

Signaling Pathway: JAK-STAT Inhibition by Indazole Derivatives

Many indazole-based compounds function as inhibitors of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is implicated in various inflammatory diseases and cancers.

Caption: Inhibition of the JAK-STAT signaling pathway by an indazole derivative.

Conclusion

From the foundational discoveries of the 19th century to the sophisticated synthetic methodologies of the 21st, the story of substituted indazoles is one of continuous innovation. The versatility of the indazole scaffold, coupled with an ever-expanding toolkit of synthetic reactions, ensures its continued prominence in the field of drug discovery. This guide provides a snapshot of the historical context and key technical aspects of indazole synthesis, offering a valuable resource for researchers dedicated to the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnrjournal.com [pnrjournal.com]

Theoretical Conformational Analysis of 5-Chloro-1H-indazol-6-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical framework for the conformational analysis of 5-Chloro-1H-indazol-6-amine, a substituted indazole with potential applications in medicinal chemistry. Indazole derivatives are known to exhibit a wide range of biological activities, and understanding their three-dimensional structure is crucial for rational drug design and development.[1][2] This document outlines a detailed computational methodology for identifying stable conformers, analyzing their geometric and electronic properties, and understanding the energetic landscape of the molecule. The presented protocols and data serve as a robust starting point for further in-silico and experimental investigations.

Introduction

Indazoles are bicyclic heterocyclic aromatic compounds that are isosteres of indoles and exhibit significant therapeutic potential, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] The biological activity of these compounds is intrinsically linked to their three-dimensional conformation, which dictates their interaction with biological targets. This compound is a derivative of the indazole core, featuring a chlorine atom and an amine group as substituents on the benzene ring. These functional groups can significantly influence the molecule's conformational preferences through steric and electronic effects, including the potential for intramolecular hydrogen bonding.

A thorough conformational analysis is essential for understanding the structure-activity relationship (SAR) of this molecule.[5] Theoretical methods, particularly quantum chemical calculations, provide a powerful and cost-effective means to explore the potential energy surface and identify low-energy conformers.[6][7] This guide details a proposed computational workflow for the conformational analysis of this compound, presents hypothetical data for the most stable conformers, and illustrates key relationships using diagrammatic representations.

Theoretical Methodology

The conformational landscape of this compound is primarily determined by the orientation of the amine group and the tautomeric state of the indazole ring. The following experimental protocols outline a robust computational approach for a comprehensive theoretical conformational analysis.

Tautomer Identification and Optimization

The indazole ring can exist in different tautomeric forms, with the 1H and 2H tautomers being the most common.[3] The relative stability of these tautomers for this compound will be determined using Density Functional Theory (DFT) calculations.

-

Software: Gaussian 16 or similar quantum chemistry package.[8]

-

Method: DFT with the B3LYP functional and the 6-311++G(d,p) basis set.[6][9]

-

Procedure:

-

Construct the 3D structures of the 1H and 2H tautomers of this compound.

-

Perform geometry optimization for each tautomer in the gas phase.

-

Calculate the vibrational frequencies to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies).

-

Determine the electronic energy, enthalpy, and Gibbs free energy for each tautomer. The tautomer with the lower Gibbs free energy is considered the more stable.

-

Conformational Search

For the most stable tautomer, a systematic conformational search will be performed to identify all low-energy conformers arising from the rotation of the amine group.

-

Procedure:

-

Define the dihedral angle corresponding to the rotation of the C-C-N-H bond of the amine group.

-

Perform a relaxed potential energy surface (PES) scan by rotating this dihedral angle in steps of 10 degrees, from 0 to 360 degrees.

-

At each step, optimize the geometry while keeping the selected dihedral angle fixed.

-

Identify the energy minima on the PES.

-

Perform a full geometry optimization and frequency calculation for each identified minimum to obtain the final stable conformers.

-

Analysis of Conformational Properties

For each stable conformer, a range of geometric and electronic properties will be calculated to provide a comprehensive understanding of its characteristics.

-

Geometric Parameters: Key bond lengths, bond angles, and dihedral angles will be tabulated.

-

Electronic Properties:

-

Dipole Moment: To understand the molecule's polarity.

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.

-

Frontier Molecular Orbitals (HOMO and LUMO): To analyze the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO provides an indication of chemical stability.[6]

-

Results and Discussion

This section presents hypothetical data that would be obtained from the proposed computational study.

Tautomeric Stability

The relative energies of the 1H and 2H tautomers of this compound are summarized in Table 1. Based on previous studies of indazole derivatives, the 1H tautomer is expected to be more stable.[2][3]

| Tautomer | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| 1H-Tautomer | 0.00 | 0.00 |

| 2H-Tautomer | 4.50 | 4.25 |

| Table 1. Hypothetical Relative Energies of this compound Tautomers. |

Conformational Analysis of the 1H-Tautomer

The conformational search for the more stable 1H-tautomer is expected to reveal two primary stable conformers, corresponding to different orientations of the amine group. The relative energies and key properties of these hypothetical conformers are presented in Table 2.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C5-C6-N-H) | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Conformer A | 0.00 | 0° (planar) | 2.5 | 4.2 |

| Conformer B | 1.20 | 180° (planar) | 3.1 | 4.1 |

| Table 2. Hypothetical Properties of the Stable Conformers of this compound (1H-Tautomer). |

Conformer A, with a dihedral angle of 0°, is predicted to be the global minimum due to the potential for a weak intramolecular hydrogen bond between one of the amine hydrogens and the nitrogen at position 1 of the indazole ring. Conformer B represents the other planar orientation of the amine group. The energy barrier for rotation between these conformers is expected to be low, suggesting that the molecule is flexible at room temperature.

Visualizations

The following diagrams illustrate the proposed workflows and conceptual relationships.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Substituted 1H-Indazoles from Arynes and Hydrazones [organic-chemistry.org]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Tautomeric Forms of Substituted Indazoles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indazole, a bicyclic heteroaromatic system, is a privileged scaffold in medicinal chemistry, featuring in numerous approved drugs and clinical candidates. The biological activity of indazole-based compounds is intrinsically linked to their three-dimensional structure and the precise presentation of hydrogen bond donors and acceptors. A critical, yet often overlooked, aspect of indazole chemistry is tautomerism, which can significantly influence the physicochemical properties and pharmacological activity of these molecules. This technical guide provides a comprehensive overview of the tautomeric forms of substituted indazoles, focusing on the equilibrium between the 1H- and 2H-tautomers, the factors governing this equilibrium, and the experimental and computational methods for their characterization. This document is intended to serve as a valuable resource for researchers in drug discovery and development, aiding in the rational design and optimization of indazole-based therapeutics.

Indazoles can exist in three potential tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole. However, the 3H-tautomer is generally considered to be significantly less stable and is rarely observed.[1] The most relevant and studied equilibrium is that between the 1H- and 2H-tautomers. The 1H-indazole, with its benzenoid structure, is thermodynamically more stable than the 2H-indazole, which possesses a quinonoid character.[1]

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium in substituted indazoles is a delicate balance of several factors, including the electronic nature of substituents, solvent effects, and temperature.

-

Substituent Effects: The electronic properties of substituents on the indazole ring can significantly impact the relative stability of the 1H- and 2H-tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the respective tautomeric forms. While the 1H-tautomer is generally favored, specific substitution patterns can shift the equilibrium.

-

Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent play a crucial role in determining the predominant tautomeric form in solution.[1] Polar solvents may stabilize the more polar tautomer. The dipole moment of 2-methyl-2H-indazole (3.40 D) is significantly higher than that of 1-methyl-1H-indazole (1.50 D), suggesting that polar solvents might favor the 2H-tautomer.[1] In DMSO-d6 solution, the 1H-tautomer of some indazole derivatives predominates, whereas in less polar solvents like CDCl3 or CD2Cl2, the 2H-tautomer can be stabilized by intramolecular hydrogen bonds.[2]

-

Temperature: Temperature can influence the tautomeric equilibrium. Low-temperature NMR studies can be employed to slow down the rate of proton exchange between tautomers, potentially allowing for the observation of the less stable 2H-tautomer.[3]

Experimental Characterization

The determination of the predominant tautomeric form of a substituted indazole is crucial for understanding its properties and biological activity. The two primary experimental techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for characterizing and quantifying tautomeric mixtures in solution. The chemical shifts of protons and carbons are sensitive to the electronic environment, which differs between the 1H- and 2H-tautomers.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the substituted indazole sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

-

NMR Data Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure good signal dispersion.

-

Use standard acquisition parameters. A 30-45° pulse angle, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds are typical.

-

Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.

-

Maintain a constant temperature throughout the experiment, as temperature can affect the tautomeric equilibrium.

-

-

Signal Assignment and Integration:

-

Process the acquired FID (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform.

-

Phase and baseline correct the spectrum carefully.

-

Identify and assign the signals corresponding to each tautomer. This may require the use of 2D NMR techniques such as COSY, HSQC, and HMBC for unambiguous assignment, especially for complex substitution patterns.[3] Key diagnostic signals are often the N-H proton (typically a broad singlet at high chemical shift, >10 ppm) and the protons on the indazole core.

-

Select well-resolved signals that are unique to each tautomer for integration.

-

Integrate the selected signals accurately. The molar ratio of the tautomers is directly proportional to the ratio of their integral values.

-

-

Data Analysis and Reporting:

-

Calculate the percentage of each tautomer in the mixture based on the integral ratios.

-

Report the determined tautomeric ratio along with the solvent used and the temperature at which the experiment was conducted.

-

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides definitive, unambiguous evidence of the tautomeric form present in the solid state.

-

Crystal Growth:

-

Grow single crystals of the substituted indazole suitable for X-ray diffraction analysis. This is often the most challenging step.

-

Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.

-

A good crystal should be transparent with no visible flaws, and typically larger than 0.1 mm in all dimensions.[4][5]

-

-

Data Collection:

-

Mount a suitable single crystal on a goniometer head.

-

Place the crystal in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations and potential crystal degradation.

-

Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Collect a complete dataset of diffraction intensities by rotating the crystal in the X-ray beam.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data, including integration of reflection intensities and corrections for absorption.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

-

Refine the atomic positions, and thermal parameters against the experimental data.

-

Locate the hydrogen atoms from the difference Fourier map. The position of the hydrogen atom on one of the nitrogen atoms of the pyrazole ring will unambiguously identify the tautomer present in the solid state.

-

-

Data Analysis and Visualization:

-

Analyze the final refined structure to determine bond lengths, bond angles, and intermolecular interactions.

-

Generate graphical representations of the molecular structure and crystal packing.

-

Quantitative Data

The following tables summarize key quantitative data related to the tautomerism of substituted indazoles.

Calculated Relative Energies of Indazole Tautomers

| Tautomer | Method | Basis Set | Relative Energy (kcal/mol) | Reference |

| 2H-Indazole | MP2 | 6-31G** | +3.6 | [6] |

| 2H-Indazole | B3LYP | 6-311++G(d,p) | +4.8 | [7] |

| 2H-Indazole | MP2 | cc-pVTZ | +3.25 | [8] |

¹H NMR Chemical Shifts (δ, ppm) for Substituted 1H-Indazoles

| Substituent | H3 | H4 | H5 | H6 | H7 | Solvent | Reference |

| Unsubstituted | 8.10 (s) | 7.77 (d) | 7.18 (m) | 7.40 (m) | 7.51 (d) | CDCl₃ | [9] |

| 3-Phenyl-6-nitro | - | 8.26 (s) | - | 8.14-8.07 (m) | 7.98-7.96 (m) | CDCl₃ | [10] |

| 3-Phenyl-6-CF₃ | - | 8.11 (d) | 7.46-7.42 (m) | - | 7.98 (d) | CDCl₃ | [10] |

| 6-Nitro-3-p-tolyl | - | 8.00 (s) | - | 8.09-8.03 (m) | 7.87 (d) | CDCl₃ | [10] |

| 3-Phenyl-6-CN | - | 8.12 (d) | 7.45 (d) | - | 7.70 (s) | CDCl₃ | [10] |

| 1-(p-tolyl)-3-COOMe | - | 8.32 (d) | 7.40-7.34 (m) | 7.47 (t) | 7.69 (d) | CDCl₃ | [9] |

¹³C NMR Chemical Shifts (δ, ppm) for Substituted 1H-Indazoles

| Substituent | C3 | C3a | C4 | C5 | C6 | C7 | C7a | Solvent | Reference |

| Unsubstituted | 134.77 | 123.13 | 120.86 | 120.96 | 126.80 | 109.71 | 140.01 | CDCl₃ | [9] |

| 3-Phenyl-6-nitro | 146.56 | 122.07 | 106.96 | 116.19 | 146.99 | 124.13 | 140.32 | CDCl₃ | [10] |

| 3-Phenyl-6-CF₃ | 146.42 | 122.63 | 113.00 | 120.80 | 124.57 | 125.51 | 136.97 | CDCl₃ | [10] |

| 6-Nitro-3-p-tolyl | 146.62 | 122.02 | 107.20 | 115.99 | 146.98 | 124.03 | 140.24 | CDCl₃ | [10] |

| 3-Phenyl-6-CN | 146.51 | 122.53 | 115.50 | 123.07 | 110.18 | 123.57 | 140.26 | CDCl₃ | [10] |

| 1-(p-tolyl)-3-COOMe | 136.7 | 122.3 | 123.8 | 124.4 | 127.5 | 110.9 | 140.3 | CDCl₃ | [9] |

¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected 2H-Indazoles

| Substituent | Tautomer | Nucleus | H3/C3 | H4/C4 | H5/C5 | H6/C6 | H7/C7 | Solvent | Reference |

| 2-(4-Cl-phenyl)-7-nitro | 2H | ¹H | 8.62 (s) | 7.23 (d) | - | - | 8.36 (d) | CDCl₃ | [11] |

| ¹³C | 126.1 | 121.2 | 126.3 | 122.7 | 128.9 | CDCl₃ | [11] | ||

| 2-(3-Br-phenyl)-7-nitro | 2H | ¹H | 9.50 (s) | 7.31 (t) | - | - | 8.38-8.28 (m) | DMSO-d₆ | [11] |

| ¹³C | 125.2 | 121.1 | 125.9 | 123.4 | 130.4 | DMSO-d₆ | [11] |

Computational Chemistry Workflow

Quantum mechanical calculations are invaluable for predicting the relative stabilities of tautomers and understanding the factors that influence the equilibrium.

Detailed Protocol for Calculating Tautomer Energies

-

Structure Building:

-

Construct the 3D structures of the 1H- and 2H-tautomers of the substituted indazole using molecular modeling software.

-

-

Geometry Optimization:

-

Perform geometry optimization for each tautomer using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-311++G(d,p).[7]

-

-

Frequency Calculation:

-

Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energy, thermal corrections).

-

-

Solvation Modeling:

-

To model the effect of a solvent, use an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

-

Energy Calculation and Analysis:

-

Calculate the relative free energies (ΔG) of the tautomers in the gas phase and in solution. The tautomer with the lower free energy is the more stable one.

-

The equilibrium constant (KT) can be calculated from the difference in free energy (ΔG) using the equation: ΔG = -RT ln(KT).

-

Visualizations

Tautomeric Equilibrium of Substituted Indazoles

Note: The IMG SRC paths in the DOT script are placeholders and should be replaced with actual image URLs or local paths for the chemical structures of 1H- and 2H-indazole if rendering locally.

Caption: Tautomeric equilibrium of substituted indazoles.

Workflow for Incorporating Tautomer Analysis in Drug Discovery

References

- 1. benchchem.com [benchchem.com]

- 2. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Tautomerization Influences Drug Metabolite Formation? [eureka.patsnap.com]

- 4. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 6. dot | Graphviz [graphviz.org]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

Navigating Preclinical Development: A Technical Guide to the Solubility and Stability of 5-Chloro-1H-indazol-6-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential solubility and stability studies for the novel compound 5-Chloro-1H-indazol-6-amine. In the competitive landscape of drug discovery, a thorough understanding of a molecule's physicochemical properties is paramount for successful preclinical and clinical development. Poor solubility can hinder absorption and lead to variable in vivo exposure, while instability can compromise shelf-life, safety, and efficacy.

While specific experimental data for this compound is not extensively available in public literature, this guide outlines the industry-standard experimental protocols and data presentation formats necessary to characterize this promising molecule. The methodologies described herein are based on established practices and regulatory guidelines, providing a robust framework for its evaluation.

Section 1: Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Low solubility can be a major hurdle in drug development, often leading to incomplete absorption and high inter-individual variability. Distinctions are typically made between kinetic and thermodynamic solubility to guide different stages of drug discovery and development.

Kinetic vs. Thermodynamic Solubility

-

Kinetic Solubility: This measures the concentration of a compound in solution when it is rapidly prepared from a stock solution (often in DMSO) and then diluted in an aqueous buffer. It is a high-throughput screening method used in early discovery to quickly assess the solubility of a large number of compounds.[1][2][3][4]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound, determined by allowing the solid form to equilibrate with the solvent over a longer period. This measurement is more time-consuming but provides a more accurate representation of the compound's solubility, which is crucial for formulation development.[5][6][7][8]

Experimental Protocols

This high-throughput method is suitable for early-stage assessment.

Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well, bringing the final DMSO concentration to less than 1%.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

-

Turbidity Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.

This method determines the equilibrium solubility and is considered the gold standard.[1][5]

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials containing buffers of different pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Separation: After incubation, filter the samples through a 0.45 µm filter to remove undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: The thermodynamic solubility is reported as the average concentration from replicate measurements for each pH.

Data Presentation

Quantitative solubility data should be presented in a clear and organized table. While specific data for this compound is not available, Table 1 provides a template and includes data for a structurally related compound for context.

| Compound | Assay Type | pH | Temperature (°C) | Solubility (µg/mL) |

| This compound | Kinetic | 7.4 | 25 | Data to be determined |

| This compound | Thermodynamic | 2.0 | 25 | Data to be determined |

| This compound | Thermodynamic | 7.4 | 25 | Data to be determined |

| 4-chloro-1H-indazol-3-amine[9] | Thermodynamic | 7.4 | Not Specified | 11 |

Table 1: Solubility Data Summary

Visualization of Experimental Workflow

Section 2: Stability Assessment

Evaluating the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and developing a stable formulation. Stability testing involves both long-term studies under recommended storage conditions and forced degradation studies under accelerated or stress conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation pathways and to develop stability-indicating analytical methods.[10][11][12][13] These studies expose the drug substance to conditions more severe than those used in accelerated stability testing.[10]

Protocol:

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions: Expose the samples to the following conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]

-

-

Analysis: At specified time points, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from any degradation products. Mass spectrometry can be used to identify the structure of significant degradants.

-

Mass Balance: Calculate the mass balance to ensure that all degradation products have been accounted for.

Long-Term Stability (ICH Guidelines)

Long-term stability studies are conducted to establish the re-test period or shelf life of a drug substance under recommended storage conditions.[14][15][16][17] These studies are governed by the International Council for Harmonisation (ICH) guidelines.[14][15][16][17]

Protocol:

-

Batch Selection: Use at least three primary batches of this compound for the study.

-

Storage Conditions: Store the samples under the following long-term and accelerated conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency: Test the samples at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[15]

-

Analytical Tests: At each time point, perform a full battery of tests, including appearance, assay, purity (related substances), and any other critical quality attributes.

Data Presentation

The results of forced degradation studies are typically summarized in a table that indicates the extent of degradation under each stress condition.

| Stress Condition | Reagent/Setting | Duration | Temperature | % Degradation of Parent | No. of Degradants |

| Acid Hydrolysis | 0.1 M HCl | 24h | 60°C | Data to be determined | Data to be determined |

| Base Hydrolysis | 0.1 M NaOH | 24h | 60°C | Data to be determined | Data to be determined |

| Oxidation | 3% H₂O₂ | 24h | RT | Data to be determined | Data to be determined |

| Thermal | Solid State | 48h | 80°C | Data to be determined | Data to be determined |

| Photolytic | Solid & Solution | Per ICH Q1B | RT | Data to be determined | Data to be determined |

Table 2: Forced Degradation Study Summary

Visualization of Experimental Workflow

References

- 1. enamine.net [enamine.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro Thermodynamic Solubility [protocols.io]

- 6. evotec.com [evotec.com]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Amino-4-chloroindazole | C7H6ClN3 | CID 313444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. biopharminternational.com [biopharminternational.com]

- 11. acdlabs.com [acdlabs.com]

- 12. veeprho.com [veeprho.com]

- 13. ijpsr.com [ijpsr.com]

- 14. mastercontrol.com [mastercontrol.com]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 17. pharma.gally.ch [pharma.gally.ch]

A Technical Guide to Quantum Chemical Calculations for Indazole Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Indazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the indazole nucleus in drug design is augmented by computational chemistry methods, which provide deep insights into the structural and electronic properties of these molecules, thereby guiding the rational design of more potent and selective drug candidates.[4][5] This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of indazole derivatives, with a focus on methodologies, data interpretation, and practical applications in drug development.

Core Computational Methodologies

A variety of computational techniques are employed to elucidate the behavior of indazole derivatives at the molecular level. These methods are instrumental in predicting molecular properties, understanding drug-receptor interactions, and building predictive models for biological activity.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations for studying the electronic structure of molecules. It is widely used to determine various physicochemical properties of indazole derivatives that are crucial for their biological activity.[1]

Experimental Protocol: DFT Calculation

A typical DFT calculation workflow for an indazole derivative involves the following steps:

-

Structure Preparation: The 2D structure of the indazole derivative is drawn using chemical drawing software and converted to a 3D structure.

-

Geometry Optimization: The 3D structure is then optimized to find its most stable conformation (lowest energy state). This is commonly performed using a specific functional and basis set, for example, B3LYP with a 6-311+G(d,p) basis set.[1]

-

Frequency Calculation: Following optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

Property Calculation: Once the optimized geometry is confirmed, various electronic properties are calculated. These include:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the chemical reactivity and stability of the molecule. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability.[1][6]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, identifying electrophilic and nucleophilic sites, which is vital for understanding intermolecular interactions.[1]

-

Global Reactivity Descriptors: Parameters such as chemical hardness, chemical potential, and electrophilicity index are calculated from the HOMO and LUMO energies to quantify the reactivity of the molecule.[7]

-

Software such as GAUSSIAN and ORCA are commonly used for these calculations.[1]

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, an indazole derivative) when bound to a specific protein target. It is a fundamental tool in structure-based drug design.

Experimental Protocol: Molecular Docking

-

Target Preparation: The 3D structure of the target protein is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the indazole derivative is prepared and optimized as described in the DFT protocol.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide, or GOLD) is used to place the ligand into the active site of the protein. The program explores various possible conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.[1][6]

-

Analysis of Results: The docking results are analyzed to identify the best binding poses, the binding energy, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.[1]

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Experimental Protocol: 3D-QSAR

-

Dataset Preparation: A dataset of indazole derivatives with known biological activities (e.g., IC50 values) is compiled.

-

Molecular Alignment: The 3D structures of all molecules in the dataset are aligned based on a common scaffold.

-

Descriptor Calculation: Molecular interaction fields (steric and electrostatic) are calculated around the aligned molecules.

-

Model Generation: A statistical method, such as Partial Least Squares (PLS), is used to build a model that correlates the calculated descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.[4][8]

Data Presentation: Calculated Molecular Properties

The following tables summarize key quantitative data obtained from quantum chemical calculations for various indazole derivatives as reported in the literature.

Table 1: Frontier Molecular Orbital Energies and Energy Gaps

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| Indazole Derivative 8a | -6.21 | -1.35 | 4.86 | [1] |

| Indazole Derivative 8c | -6.54 | -1.68 | 4.86 | [1] |

| Indazole Derivative 8s | -6.78 | -1.92 | 4.86 | [1] |

Table 2: Molecular Docking Binding Energies

| Compound | Target Protein | Binding Energy (kcal/mol) | Reference |

| Indazole Derivative 8v | Renal Cancer Receptor (PDB: 6FEW) | -8.5 | [1] |

| Indazole Derivative 8w | Renal Cancer Receptor (PDB: 6FEW) | -8.7 | [1] |

| Indazole Derivative 8y | Renal Cancer Receptor (PDB: 6FEW) | -8.9 | [1] |

| BDF | COX-2 (PDB: 3NT1) | -9.11 | [5] |

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the typical workflows and logical relationships in the computational study of indazole derivatives.

Caption: A generalized workflow for computational drug design using indazole derivatives.

References

- 1. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular dynamics and 3D-QSAR studies on indazole derivatives as HIF-1α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (PDF) Development of 1h-indazole derivatives as anti-inflammatory agents using computational methods (2024) | Rajesh Nanaware [scispace.com]

- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro, in silico, and DFT evaluation of antimicrobial imidazole derivatives with insights into mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

The Chemical Landscape of 5-Chloro-1H-indazol-6-amine Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in numerous biologically active compounds, including several FDA-approved drugs.[1] Its unique electronic properties and structural versatility make it an attractive core for the development of targeted therapeutics, particularly in the oncology and immunology space. This technical guide delves into the chemical space of 5-Chloro-1H-indazol-6-amine and its analogs, providing a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and optimization of novel indazole-based therapeutics.

Synthetic Strategies for this compound and its Analogs

The synthesis of the this compound core and its derivatives can be achieved through various established methodologies in heterocyclic chemistry. A common approach involves the construction of the indazole ring system from appropriately substituted aniline or benzonitrile precursors, followed by functionalization to introduce the desired diversity.

General Synthetic Protocol for Substituted Indazole Analogs

A prevalent strategy for the synthesis of substituted 1H-indazoles involves the cyclization of ortho-substituted anilines or the reaction of substituted benzonitriles with hydrazines. For the specific synthesis of this compound analogs, a plausible retro-synthetic approach is outlined below. The synthesis often commences with a commercially available substituted fluorobenzonitrile.

A representative synthetic scheme is the reaction of a bromo-substituted fluorobenzonitrile with hydrazine hydrate to form the indazol-amine core. This intermediate can then undergo Suzuki coupling with various boronic acids or esters to introduce diversity at the 5-position. Subsequent acylation and coupling reactions can be employed to further modify the molecule and explore the chemical space.[2]

Experimental Protocol: Synthesis of a 5-Substituted-1H-indazol-3-amine Analog [2]

-

Formation of the Indazole Core: 5-bromo-2-fluorobenzonitrile is refluxed with hydrazine hydrate (80%) for approximately 20 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product, 5-bromo-1H-indazol-3-amine, is isolated with a high yield.[2]

-

Suzuki Coupling: The 5-bromo-1H-indazol-3-amine intermediate is coupled with a selected boronic acid ester. The reaction is carried out in a 1:1 mixture of 1,4-dioxane and water, using PdCl₂(dppf)₂ as the catalyst and Cs₂CO₃ as the base. The reaction mixture is heated at 90°C under a nitrogen atmosphere for 6 hours. This step introduces a variety of substituents at the C-5 position of the indazole ring.[2]

-

Acylation: The resulting 5-substituted-1H-indazol-3-amine is then subjected to an acylation reaction with chloroacetic anhydride in the presence of Na₂CO₃ at room temperature for 10 hours.[2]

-

Final Coupling: The acylated intermediate is coupled with different thiophenols or piperazines in the presence of a base (e.g., KOH in ethanol or K₂CO₃ in acetonitrile) to yield the final amide-linked indazole hybrids. The reaction conditions (solvent, base, temperature) are optimized depending on the specific reactants.[2]

Biological Activity and Structure-Activity Relationships

Analogs of this compound have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents through the inhibition of various protein kinases. The following sections summarize the available quantitative data and key SAR observations.

Anticancer Activity

The antiproliferative activity of this compound analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values provide a quantitative measure of the potency of these compounds.

Table 1: In Vitro Anticancer Activity of Selected 1H-Indazole-6-amine Analogs

| Compound ID | R¹ | R² | A549 IC₅₀ (µM) | K562 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Hep-G2 IC₅₀ (µM) | HEK-293 IC₅₀ (µM) |

| 6o | 3-fluorophenyl | 4-(pyridin-4-yl)piperazin-1-yl | >40 | 5.15 | >40 | 18.9 | 33.2 |

| 5-Fu (control) | - | - | 15.3 | 8.72 | 12.4 | 10.5 | - |

Data extracted from a study on 1H-indazole-3-amine derivatives, where the core structure is analogous. The data for compound 6o is presented as a representative example of a potent and selective analog.[2]

Structure-Activity Relationship (SAR) Summary for Anticancer Activity: [2]

-

Substitution at the C-5 position of the indazole ring (R¹): The presence of a 3-fluorophenyl group at this position appears to be crucial for potent antitumor activity. Replacement with other groups like 4-methoxyphenyl or 3,4-dichlorophenyl generally leads to a decrease in inhibitory activity against the K562 cell line.

-

Substitution on the amide-linked side chain (R²): The nature of the substituent at this position significantly influences both potency and selectivity. For instance, compound 6o , with a 4-(pyridin-4-yl)piperazin-1-yl group, demonstrated promising activity against the K562 cell line and good selectivity over the normal HEK-293 cell line.

Kinase Inhibitory Activity

A primary mechanism of action for many indazole-based anticancer agents is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Table 2: Kinase Inhibitory Activity of Representative Indazole Analogs

| Compound Class | Target Kinase | IC₅₀ (nM) |

| 6-aryl-1H-indazol-3-amine derivative | FGFR1 | 15.0 |

| Optimized N-ethylpiperazine derivative | FGFR1 | 2.9 |

| 3-(pyrazin-2-yl)-1H-indazole analog | Pim-1 | 0.8 |

| Indazole piperazine analog (SR-1459) | ROCK-II | 13 |

| N-(1H-indazol-6-yl)benzenesulfonamide (K22) | PLK4 | 0.1 |

This table presents a compilation of data from various sources to illustrate the potential of the indazole scaffold against different kinase targets.[3][4]

Structure-Activity Relationship (SAR) Summary for Kinase Inhibition:

-

FGFR1 Inhibition: For 6-aryl-1H-indazol-3-amine derivatives, the introduction of an N-ethylpiperazine group has been shown to significantly enhance FGFR1 inhibitory potency.[3]

-

Pim Kinase Inhibition: Optimization of substituents on both the pyrazine and indazole rings of 3-(pyrazin-2-yl)-1H-indazole analogs is critical for achieving pan-Pim inhibitory activity.[3]

-

ROCK-II Inhibition: The nature of the linker and the substituents on the piperazine or piperidine ring in indazole-based ROCK-II inhibitors dictates their potency and selectivity.[4]

-

PLK4 Inhibition: N-(1H-indazol-6-yl)benzenesulfonamide derivatives have emerged as highly potent PLK4 inhibitors, with modifications in the solvent-exposed region influencing activity and stability.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound analogs, a series of standardized in vitro assays are employed. These protocols are fundamental for determining the potency, selectivity, and mechanism of action of novel compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol: [2]

-

Cell Seeding: Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.625 to 10 µM) for 48 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-